molecular formula C16H12O B3052951 1-Phenylnaphthalen-2-ol CAS No. 4919-96-4

1-Phenylnaphthalen-2-ol

Cat. No.: B3052951
CAS No.: 4919-96-4
M. Wt: 220.26 g/mol
InChI Key: JGAVFTDDWQHAAS-UHFFFAOYSA-N
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Description

1-Phenylnaphthalen-2-ol, also known as 1-phenyl-2-naphthol, is an organic compound with the molecular formula C16H12O. It is characterized by a naphthalene ring system substituted with a phenyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylnaphthalen-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-bromonaphthalen-2-ol with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, and a base like sodium carbonate. The reaction is typically carried out in a mixture of toluene, ethanol, and water under an inert atmosphere at elevated temperatures (80-100°C) for about 20 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylnaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Scientific Research Applications

1-Phenylnaphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylnaphthalen-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to proteins and other macromolecules .

Comparison with Similar Compounds

Uniqueness: 1-Phenylnaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenyl group and a hydroxyl group on the naphthalene ring makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-phenylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAVFTDDWQHAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459089
Record name 1-phenylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4919-96-4
Record name 1-phenylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To solution of 2-methoxy-1-phenylnaphthalene (13.0 g, 55.5 mmol) in methylene chloride (300 mL), added dropwise was solution of boron tribromide (670 mL) (1M in methylene chloride) at −78° C., and the mixture reacted for three hours while slowly raising the temperature to ambient temperature. Then, mixture of ice (150 g) and diethyl ether (250 mL) was added thereto. The organic layer was isolated, and the aqueous layer was extracted with diethyl ether. The combined organic layer was dried over magnesium sulfate and evaporated to remove the volatile substances. Purification via silica gel column chromatography (eluent: mixture of hexane and methylene chloride) gave 1-phenylnaphthalen-2-ol (10.0 g, yield: 81.8%) as white solid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
670 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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